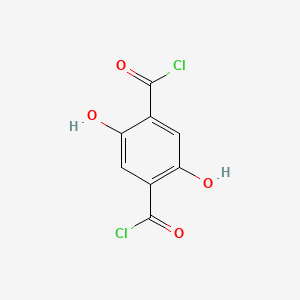

2,5-Dihydroxyterephthaloyl dichloride

Description

Properties

Molecular Formula |

C8H4Cl2O4 |

|---|---|

Molecular Weight |

235.02 g/mol |

IUPAC Name |

2,5-dihydroxybenzene-1,4-dicarbonyl chloride |

InChI |

InChI=1S/C8H4Cl2O4/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2,11-12H |

InChI Key |

FKPAWYIYEKIGKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)C(=O)Cl)O)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,5-Dihydroxyterephthaloyl Dichloride

Detailed Stepwise Preparation Procedure

The preparation consists mainly of two key steps:

Step 1: Ultrasonic Reflux Chlorination

- Reactants: 2,5-dihydroxyterephthalic acid and thionyl chloride.

- Catalyst: 2,2'-bipyridyl (mass ratio 0.8–1.5% relative to acid).

- Conditions: Ultrasonic reflux at 70–90 °C for 2–4 hours.

- Ultrasonic Power: 200–250 W.

- Molar Ratio: Thionyl chloride to acid ranges from 2.2:1 to 18:1.

- Byproducts: Hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are absorbed in potassium hydroxide (KOH) solution (20–30% mass concentration).

- Outcome: After reaction completion (no tail gas emission), thionyl chloride and catalyst are removed by reduced pressure distillation to yield crude 2,5-dihydroxyterephthaloyl dichloride.

Step 2: Purification by Co-Heating with Trivalent Ferric Salts

- Additives: Ferric salts such as ferric chloride, ferric sulfate, or ferric nitrate (0.5–1.5% mass relative to crude product).

- Conditions: Co-heating at 120–130 °C for 0.5–1.5 hours.

- Purpose: Removes residual impurities and enhances product purity.

- Final Step: Vacuum distillation to obtain high-purity 2,5-dihydroxyterephthaloyl dichloride.

Representative Experimental Data

| Parameter | Range/Value | Notes |

|---|---|---|

| 2,5-Dihydroxyterephthalic acid | 50 g | Starting material |

| Thionyl chloride | 61.1 g | Chlorinating agent |

| Catalyst (2,2'-bipyridyl) | 0.4 g (0.8% mass) | Catalyst for chlorination |

| Ultrasonic power | 200–250 W | Facilitates reaction |

| Ultrasonic reflux temperature | 70–90 °C | Optimal range for reaction |

| Reaction time | 2–4 hours | Duration of ultrasonic reflux |

| KOH solution concentration | 20–30% mass | Absorbs HCl and SO₂ byproducts |

| Ferric salt addition | 0.5–1.5% mass of crude product | For purification |

| Co-heating temperature | 120–130 °C | Purification step |

| Co-heating time | 0.5–1.5 hours | Purification duration |

| Isolated yield of crude product | 86–90% | After step 1 |

| Purity of final product | Up to 99.8% | After purification |

Example Procedure (Based on Patent CN109232234B)

- Mix 50 g of 2,5-dihydroxyterephthalic acid with 61.1 g of thionyl chloride and 0.4 g of 2,2'-bipyridyl in a round-bottom flask equipped with a reflux condenser.

- Place the flask in an ultrasonic bath set at 250 W power.

- Conduct ultrasonic reflux at 85 °C for 3.5 hours.

- Direct the generated HCl and SO₂ gases into a 20% KOH solution.

- Upon completion (no tail gas), remove excess thionyl chloride and catalyst by reduced pressure distillation to obtain approximately 59.3 g of crude product with 88% yield.

- Add 0.5–1.5% ferric chloride to the crude product, co-heat at 125 °C for 1 hour.

- Perform vacuum distillation to isolate high-purity 2,5-dihydroxyterephthaloyl dichloride with purity exceeding 97%, potentially reaching 99.8%.

Analysis of Preparation Methods

Advantages of Ultrasonic-Assisted Chlorination

- Enhanced Reaction Rate: Ultrasonic energy promotes efficient mixing and mass transfer, reducing reaction time.

- Mild Conditions: Lower temperature (70–90 °C) compared to conventional methods, minimizing side reactions.

- Improved Yield: Achieves high isolated yields (86–90%) of crude product.

- Environmental Considerations: Byproduct gases are safely absorbed in alkaline solution.

Role of Catalysts and Purification

- The use of 2,2'-bipyridyl as a catalyst facilitates the chlorination reaction, improving conversion efficiency.

- Post-reaction treatment with trivalent ferric salts effectively removes impurities, enhancing product purity to near 99.8%.

- Vacuum distillation ensures removal of residual thionyl chloride and volatile impurities.

Comparative Notes on Alternative Methods

- Other synthetic routes for 2,5-dihydroxyterephthaloyl dichloride are less documented but generally rely on the availability of 2,5-dihydroxyterephthalic acid, which itself can be synthesized via copper-catalyzed hydrolysis of 2,5-dihaloterephthalic acid.

- The ultrasonic reflux method offers simplicity, scalability, and reproducibility superior to high-temperature or pressure-dependent methods.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxyterephthaloyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The compound can be hydrolyzed to form 2,5-dihydroxyterephthalic acid and hydrochloric acid.

Condensation Reactions: It can react with diamines to form polyamides, which are useful in the production of high-performance polymers.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, chloroform, dimethylformamide (DMF).

Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Polyamides: Formed by reaction with diamines.

Scientific Research Applications

Organic Synthesis

2,5-Dihydroxyterephthaloyl dichloride serves as an important intermediate in organic synthesis. It is primarily utilized in the preparation of various polymers and other chemical compounds. For instance, it can be synthesized from 2,5-dihydroxyterephthalic acid using thionyl chloride, which facilitates the formation of the dichloride through a reaction that produces hydrogen chloride and sulfur dioxide as byproducts .

Case Study: Synthesis Methodology

- Reactants : 2,5-Dihydroxyterephthalic acid, thionyl chloride, 2,2'-bipyridine.

- Conditions : Ultrasonic reflux at temperatures ranging from 70°C to 80°C for durations between 2 to 3 hours.

- Yield : High yields of crude product (up to 90%) were reported with proper reaction conditions.

Polymer Production

The compound is integral in producing high-performance polymers, particularly aramid fibers. Aramid polymers derived from 2,5-dihydroxyterephthaloyl dichloride exhibit enhanced mechanical properties and thermal stability.

Table: Properties of Aramid Polymers Derived from 2,5-Dihydroxyterephthaloyl Dichloride

| Property | Value |

|---|---|

| Tensile Strength | >300 MPa |

| Thermal Stability | Up to 300°C |

| Moisture Absorption | Low (1-3%) |

| Chemical Resistance | Excellent against acids and bases |

These polymers are utilized in applications ranging from aerospace materials to protective clothing due to their robustness and durability.

Cosmetic Applications

Recent studies indicate that 2,5-dihydroxyterephthaloyl dichloride could be explored for its potential in cosmetic formulations. Its properties as a film former and emulsifier make it suitable for skin care products.

Case Study: Cosmetic Formulation

- Application : Evaluated as a stabilizer in emulsions.

- Results : Improved texture and stability of formulations; demonstrated skin compatibility in preliminary tests.

Pharmaceutical Applications

The compound's functionality as a reactive intermediate opens avenues for synthesizing pharmaceutical agents. Its derivatives may be explored for drug delivery systems or as active pharmaceutical ingredients due to their biocompatibility.

Research Findings

Studies have shown that derivatives of 2,5-dihydroxyterephthaloyl dichloride can enhance the bioavailability of certain drug molecules when incorporated into topical formulations .

Mechanism of Action

The mechanism of action of 2,5-dihydroxyterephthaloyl dichloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s ability to form strong covalent bonds with nucleophiles makes it a valuable intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Key Properties and Comparison

Research Findings :

- 1,2-Dichloroethane’s volatility and toxicity limit its utility in controlled syntheses, whereas 2,5-dihydroxyterephthaloyl dichloride’s solid-state stability and dual functionality make it preferable for step-growth polymerization .

Aromatic Dichloro Compounds: Dichlorotoluenes

Key Properties and Comparison

Research Findings :

- Dichlorotoluenes are valued for their role in synthesizing herbicides and dyes. In contrast, 2,5-dihydroxyterephthaloyl dichloride’s hydroxyl groups enable covalent bonding with amines or alcohols, expanding its use in advanced materials .

Organometallic Dichlorides: Bis(cyclopentadienyl) Zirconium Dichloride

Key Properties and Comparison

Research Findings :

- Organometallic dichlorides like Zr(Cp)₂Cl₂ are critical in catalysis, whereas 2,5-dihydroxyterephthaloyl dichloride’s utility lies in its ability to form high-performance polymers with thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dihydroxyterephthaloyl dichloride, and how can purity be validated?

- Methodology : Synthesis typically involves chlorination of 2,5-dihydroxyterephthalic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., reflux temperature, inert atmosphere) must be optimized to minimize byproducts like hydrolyzed intermediates. Purity validation employs nuclear magnetic resonance (NMR) for structural confirmation and titration (e.g., potentiometric) to quantify active chloride content. Comparative analysis with commercial dichlorides (e.g., terephthaloyl dichloride, bp 265°C ) can guide procedural adjustments.

Q. What analytical techniques are recommended for assessing purity and stability during storage?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is preferred for quantifying hydrolytic degradation products (e.g., free carboxylic acids). For stability studies, monitor moisture sensitivity by storing samples under nitrogen and analyzing via Karl Fischer titration. Differential scanning calorimetry (DSC) can identify melting point deviations caused by impurities (e.g., terephthaloyl dichloride melts at 79–83°C ).

Q. What safety protocols are critical when handling 2,5-dihydroxyterephthaloyl dichloride?

- Methodology : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and goggles, as dichlorides are moisture-sensitive and release HCl upon hydrolysis. Refer to OSHA guidelines for similar compounds (e.g., paraquat dichloride requires monitoring workplace exposure ). Store in airtight containers under desiccants to prevent degradation.

Advanced Research Questions

Q. How does the reactivity of 2,5-dihydroxyterephthaloyl dichloride compare to other aromatic dichlorides in nucleophilic acyl substitution?

- Methodology : Conduct kinetic studies using model nucleophiles (e.g., amines, alcohols) under controlled conditions. Compare reaction rates with terephthaloyl dichloride (CAS 100-20-9 ) to assess electronic effects of hydroxyl substituents. Monitor intermediates via FTIR for carbonyl stretching frequency shifts (1,740–1,810 cm⁻¹).

Q. What experimental designs mitigate contradictions in reported solubility and stability data?

- Methodology : Systematically test solubility in aprotic solvents (e.g., DMF, THF) under varying humidity levels. Use dynamic light scattering (DLS) to detect aggregation. Replicate literature protocols while controlling for trace water content, which may explain discrepancies (e.g., hydrolysis observed in trichlorophenol derivatives ).

Q. How can computational modeling predict the compound’s compatibility in polymer synthesis?

- Methodology : Apply density functional theory (DFT) to calculate electron density maps and predict regioselectivity in polycondensation reactions. Compare with experimental data from polyamide/polyester syntheses. Validate models using analogous systems (e.g., ethylene dichloride’s reactivity in crosslinking ).

Q. What advanced analytical techniques quantify trace impurities in high-purity research batches?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) to detect sub-ppm impurities. Cross-reference with pharmacopeial protocols for dichloride quantification, such as peak response ratios in HPLC . Calibrate against certified reference materials (CRMs) for accuracy.

Q. How do steric and electronic factors influence its application in covalent organic frameworks (COFs)?

- Methodology : Synthesize COFs using 2,5-dihydroxyterephthaloyl dichloride and analyze crystallinity via powder XRD. Compare pore sizes and thermal stability with frameworks derived from unsubstituted terephthaloyl dichloride . Thermogravimetric analysis (TGA) under nitrogen assesses decomposition thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.